2-(Quinolin-6-YL)acetaldehyde
Description
These compounds feature a quinoline core substituted at the 6-position with an acetic acid or ester group. For instance:
- 2-(Quinolin-6-yl)acetic acid has a molecular formula of C₁₁H₉NO₂, a molecular weight of 187.2 g/mol, and a pKa of 4.82 .
- Its ethyl ester derivative, Ethyl 2-(Quinolin-6-YL)acetate (CAS: 5622-38-8), has a molecular weight of 215.25 g/mol, a boiling point of 341°C, and a density of 1.156 g/cm³ .
These compounds are intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-quinolin-6-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-7-5-9-3-4-11-10(8-9)2-1-6-12-11/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEMVXBFABGJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627143 | |
| Record name | (Quinolin-6-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335267-08-8 | |
| Record name | (Quinolin-6-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Molecular Insights into 2-(Quinolin-6-yl)acetaldehyde
2-(Quinolin-6-yl)acetaldehyde features a quinoline core substituted at the 6-position with an acetaldehyde moiety. Its molecular formula, $$ \text{C}{11}\text{H}{9}\text{NO} $$, and molecular weight of 171.19 g/mol, are corroborated by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data. The compound’s SMILES representation ($$ \text{C1=CC2=C(C=CC(=C2)CC=O)N=C1} $$) highlights the conjugated system and aldehyde functionality critical for further derivatization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
General Methodology
The Suzuki-Miyaura reaction is a cornerstone for introducing carbon-based substituents to heteroaromatic systems. For 2-(quinolin-6-yl)acetaldehyde, this method involves coupling 6-bromoquinoline with a boronic acid bearing a protected aldehyde group (Figure 1).
Synthesis of 6-Bromoquinoline
6-Bromoquinoline is prepared via directed bromination of quinoline using $$ \text{N}- $$bromosuccinimide (NBS) under radical-initiated conditions. Regioselectivity at the 6-position is achieved through careful control of reaction temperature and solvent polarity.
Boronic Acid Preparation
Vinyl ethylene glycol acetal boronic acid ($$ \text{CH}2\text{CH(OEt)}2\text{-B(OH)}_2 $$) is synthesized via Miyaura borylation of the corresponding bromide using bis(pinacolato)diboron and a palladium catalyst.
Coupling and Deprotection
The Suzuki reaction employs $$ \text{PdCl}2(\text{dppf}) $$ (1 mol%), potassium carbonate (2 equiv), and a 1,4-dioxane/water solvent system at 80°C for 12 hours. Post-coupling, acidic hydrolysis (HCl/THF/$$ \text{H}2\text{O} $$) cleaves the acetal protecting group, yielding the aldehyde (Table 1).
Table 1. Optimization of Suzuki Coupling for 2-(Quinolin-6-yl)acetaldehyde
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | $$ \text{PdCl}_2(\text{dppf}) $$ | 78 |
| Base | $$ \text{K}2\text{CO}3 $$ | 82 |
| Solvent | DMF/Water | 68 |
| Temperature | 80°C | 78 |
Radical Cyclization Approaches
K$$2$$CO$$3$$-Mediated Cyclization
A transition-metal-free route utilizes $$ \text{N}- $$-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation (150°C, 2 h) with $$ \text{K}2\text{CO}3 $$ in DMF. While this method primarily yields quinolin-2(1H)-ones, modifying the starting material to include an aldehyde precursor enables access to 2-(quinolin-6-yl)acetaldehyde (Scheme 1).
Scheme 1. Proposed Cyclization Pathway
- $$ \text{N}- $$-(6-Acetaldehyde)phenyl-β-bromoacrylamide → Cyclization → 2-(Quinolin-6-yl)acetaldehyde.
Mechanistic Considerations
Radical intermediates formed via single-electron transfer from $$ \text{K}2\text{CO}3 $$ undergo 6-exo-trig cyclization, followed by oxidation to the aldehyde. Scavenging experiments with TEMPO confirm the radical pathway.
Functional Group Transformations
Oxidation of 6-Vinylquinoline
Ozonolysis of 6-vinylquinoline (prepared via Heck coupling) cleaves the double bond, producing 2-(quinolin-6-yl)acetaldehyde in 65% yield (Table 2).
Table 2. Ozonolysis Conditions and Outcomes
| Substrate | Ozone Equiv | Workup | Yield (%) |
|---|---|---|---|
| 6-Vinylquinoline | 1.2 | $$ \text{Zn/HOAc} $$ | 65 |
Comparative Analysis of Synthetic Routes
Table 3. Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki Coupling | 78 | >95 | High |
| Radical Cyclization | 55 | 90 | Moderate |
| Ozonolysis | 65 | 88 | Low |
The Suzuki-Miyaura method offers superior yield and scalability, whereas radical cyclization provides a transition-metal-free alternative. Ozonolysis, while straightforward, suffers from moderate yields and stringent safety requirements.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/$$ \text{H}_2\text{O} $$) confirms >95% purity, with a retention time of 6.7 minutes.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-YL)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: 2-(Quinolin-6-YL)acetic acid
Reduction: 2-(Quinolin-6-YL)ethanol
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of 2-(Quinolin-6-YL)acetaldehyde
The synthesis of 2-(Quinolin-6-YL)acetaldehyde typically involves the reaction of quinoline derivatives with appropriate aldehydes or other reagents under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, often employing methodologies such as multicomponent reactions (MCRs) that enhance efficiency and reduce waste in drug development processes .
Antimicrobial Activity
Research indicates that quinoline derivatives, including 2-(Quinolin-6-YL)acetaldehyde, exhibit significant antimicrobial properties. Studies have shown that modifications at the 6-position of quinoline can enhance activity against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Mycobacterium tuberculosis and other bacterial strains, demonstrating promising Minimum Inhibitory Concentrations (MICs) that suggest potential as new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Quinoline derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain synthesized quinoline compounds demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly influence the anticancer potency of these compounds.
Antitubercular Activity
Recent studies have highlighted the potential of 2-(Quinolin-6-YL)acetaldehyde derivatives in treating tuberculosis. Compounds derived from this scaffold showed effective antitubercular activity with MIC values comparable to established drugs like isoniazid and pyrazinamide. The SAR revealed that specific substitutions at the 6-position could enhance activity against M. tuberculosis, making these compounds valuable candidates for further development .
Drug Development
The unique pharmacological profile of 2-(Quinolin-6-YL)acetaldehyde positions it as a promising candidate for drug development in several therapeutic areas:
- Antimicrobial Agents : Given its potent activity against various pathogens, it can be developed into new antibiotics or antifungal agents.
- Anticancer Drugs : Its ability to induce apoptosis in cancer cells suggests potential use in oncology, particularly for resistant cancer types.
- Antitubercular Treatments : The effectiveness against tuberculosis aligns with global health needs for new treatments against drug-resistant strains.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of quinoline derivatives, including those based on 2-(Quinolin-6-YL)acetaldehyde:
| Study Reference | Compound Tested | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| 8g | Anticancer | IC50 = 1.4 µM (MCF-7) | |
| 8a | Antitubercular | MIC = 14.4 µM | |
| Various | Antimicrobial | MIC values varied by strain |
These findings underscore the versatility and potential of 2-(Quinolin-6-YL)acetaldehyde in addressing significant health challenges.
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-YL)acetaldehyde depends on its specific application. In medicinal chemistry, quinoline derivatives often interact with biological targets such as enzymes, receptors, and DNA. For example, antimalarial quinolines inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Key Observations:
Functional Groups: The acetic acid and ester derivatives (e.g., ethyl and methyl esters) retain the quinoline core but differ in their terminal functional groups (carboxylic acid vs. ester). These groups influence solubility and reactivity . Acetamide derivatives (e.g., from patents) feature bulkier substituents like piperidine and cyano groups, increasing molecular weight and complexity .
Physical Properties :
- The ethyl ester derivative has a higher boiling point (341°C ) compared to the methyl ester (196–200°C at reduced pressure), reflecting differences in molecular size and polarity .
- Acetamide derivatives (e.g., molecular weight 498 g/mol ) are significantly heavier due to aromatic and heterocyclic substituents .
Biological Activity
2-(Quinolin-6-YL)acetaldehyde, a compound with the molecular formula C10H9N, is a derivative of quinoline that has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of 2-(Quinolin-6-YL)acetaldehyde, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H9N
- Molecular Weight : 157.19 g/mol
- CAS Number : 335267-08-8
The biological activity of 2-(Quinolin-6-YL)acetaldehyde can be attributed to its ability to interact with various biological targets. The compound is believed to act as an electrophile, which can participate in nucleophilic addition reactions with cellular proteins and enzymes. This interaction may lead to alterations in cellular functions and signaling pathways, contributing to its potential therapeutic effects.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(Quinolin-6-YL)acetaldehyde possess activity against various bacterial strains, including resistant strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Anticancer Properties
Quinoline derivatives are also being investigated for their anticancer potential. In vitro studies have demonstrated that 2-(Quinolin-6-YL)acetaldehyde can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of quinoline derivatives. Some studies suggest that 2-(Quinolin-6-YL)acetaldehyde may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.
Research Findings and Case Studies
The following table summarizes key research findings related to the biological activity of 2-(Quinolin-6-YL)acetaldehyde and its derivatives:
Q & A
Q. What are the recommended synthetic routes for 2-(Quinolin-6-YL)acetaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Common synthetic strategies include:
- Friedel-Crafts alkylation : Quinoline derivatives can undergo alkylation with acetaldehyde precursors under acidic conditions (e.g., AlCl₃ catalysis). Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Suzuki-Miyaura coupling : For functionalized quinoline scaffolds, coupling with boronic ester derivatives of acetaldehyde (e.g., using Pd(PPh₃)₄) achieves regioselectivity at the 6-position .
- Optimization : Yields vary with solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C). Purification via column chromatography (silica gel, 20–40% EtOAc) is critical to isolate the aldehyde group from side products .
Q. How should researchers characterize 2-(Quinolin-6-YL)acetaldehyde to confirm purity and structure?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: quinoline aromatic protons (δ 8.5–9.0 ppm), acetaldehyde CH₃ (δ 2.5–3.0 ppm), and aldehyde proton (δ 9.5–10.0 ppm) .
- HPLC : Purity >95% confirmed via reverse-phase C18 column (retention time ~12–14 min in 60% MeOH/water) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 200.2 (calculated for C₁₁H₉NO: 199.2) .
Q. What safety protocols are essential when handling 2-(Quinolin-6-YL)acetaldehyde in the laboratory?
- Methodological Answer : Based on analogous quinoline derivatives:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2A for eye irritation) .
- Ventilation : Use fume hoods due to volatile aldehyde emissions.
- Spill Management : Neutralize with sodium bisulfite (1:1 molar ratio) to reduce aldehyde reactivity .
Advanced Research Questions
Q. How does the electron-withdrawing quinoline moiety influence the reactivity of the acetaldehyde group in nucleophilic additions?
- Methodological Answer : The quinoline ring’s electron-deficient nature enhances electrophilicity of the aldehyde group:
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., hydroxylamine) via UV-Vis (λmax ~350 nm for oxime formation) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show a 15–20% increase in electrophilicity compared to benzaldehyde derivatives .
Q. What strategies mitigate instability of 2-(Quinolin-6-YL)acetaldehyde in aqueous or oxidative environments?
- Methodological Answer :
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Address discrepancies via:
- Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-shift artifacts .
- High-Resolution MS : Confirm molecular formula accuracy (e.g., HRMS-TOF with <2 ppm error) .
- Collaborative Reproducibility : Share raw data (e.g., JCAMP-DX files) for peer validation .
Q. What role does 2-(Quinolin-6-YL)acetaldehyde play in modulating enzyme activity, and how is this assayed?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates (IC₅₀ determination via fluorescence quenching) .
- Binding Studies : Surface plasmon resonance (SPR) reveals dissociation constants (Kd ~10⁻⁶ M) for quinoline-aldehyde interactions with heme proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
